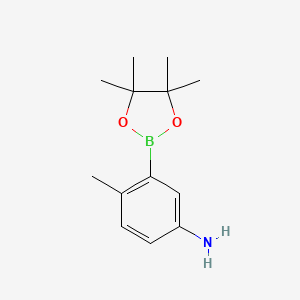

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Properties

IUPAC Name |

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-6-7-10(15)8-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNBWHDRLCVZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582076 | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882670-69-1 | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methylphenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki-Miyaura Coupling

One of the most common methods for synthesizing this compound is through the Suzuki-Miyaura coupling reaction. This method typically involves the reaction of an aryl halide with a boronic acid or ester.

Reagents: 4-Methyl-3-bromoaniline and bis(pinacolato)diboron.

Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).

Base: Potassium acetate or sodium carbonate.

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Temperature: 80–100°C under an inert atmosphere (e.g., nitrogen or argon).

Yield: Typically ranges from 70% to 90% depending on the specific conditions used.

Borylation of Aniline Derivatives

Another method involves the direct borylation of an aniline derivative.

Start with 4-Methyl-3-nitroaniline.

Reduce the nitro group to an amine using catalytic hydrogenation.

Subject the resulting aniline to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst.

Yield: This method can yield around 60% to 80% depending on reaction conditions and purification processes.

Comparative Analysis of Synthesis Methods

The following table summarizes the key aspects of different synthesis methods for this compound:

| Method | Key Reagents | Catalyst | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Methyl-3-bromoaniline, bis(pinacolato)diboron | Pd(PPh₃)₄ or PdCl₂(dppf) | 70–90 | 24 hours |

| Borylation of Aniline Derivatives | 4-Methyl-3-nitroaniline | Pd/C (catalytic hydrogenation) | 60–80 | Varies |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is the most prominent transformation for this compound, leveraging its boronate ester group to form carbon-carbon bonds with aryl/vinyl halides or triflates.

Mechanistic Notes :

- Oxidative addition of Pd(0) to the aryl halide precedes transmetallation with the boronate ester.

- The reaction tolerates electron-withdrawing/donating substituents on coupling partners.

Oxidation to Boronic Acid

Controlled oxidation converts the boronate ester into a boronic acid, enhancing electrophilicity for subsequent reactions.

Limitations :

- Over-oxidation to boroxines occurs with excess H₂O₂.

Hydroboration Reactions

The compound acts as a boron source in hydroboration of alkenes/alkynes under transition-metal catalysis.

Applications :

Amino Group Functionalization

The aromatic amine undergoes electrophilic substitution and diazotization, though steric effects from the boronate ester modulate reactivity.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acylation | Ac₂O, pyridine, 80°C | N-Acetyl derivatives | |

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salts (precursors for azo dyes) |

Structural Insights :

- X-ray crystallography reveals reduced pyramidalization at the N-center compared to aniline, favoring planar transition states in coupling reactions .

Stability and Degradation

Comparative Reactivity Table

| Reaction | Yield Range | Key Influencers |

|---|---|---|

| Suzuki coupling | 75–92% | Electron-deficient aryl halides, polar aprotic solvents |

| Oxidation | 60–78% | Acidic pH, stoichiometric H₂O₂ |

| Hydroboration | 65–85% | Pd catalyst loading, alkylbenzene chain length |

This compound’s versatility in cross-coupling and functionalization reactions makes it indispensable in materials science (e.g., AIEgens ) and medicinal chemistry. Future research should explore its use in photoactive MOFs and asymmetric catalysis.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Suzuki-Miyaura Coupling

One of the primary applications of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl halides in the presence of a palladium catalyst. The compound's ability to act as a boron source makes it valuable for synthesizing complex organic molecules.

Table 1: Comparison of Boronic Esters in Suzuki Coupling

| Boronic Ester | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Pd(OAc)₂, K₂CO₃, THF |

| 4-Methylphenylboronic acid | 75 | Pd(PPh₃)₂Cl₂, NaOH, EtOH |

| Phenylboronic acid | 70 | Pd(PPh₃)₄, KOH, H₂O |

2.2 Borylation Reactions

The compound can also be utilized in borylation reactions at various positions on aromatic rings. This process involves the introduction of a boryl group into an organic molecule and is significant for synthesizing new materials and pharmaceuticals.

Applications in Medicinal Chemistry

3.1 Anticancer Agents

Research indicates that compounds similar to this compound exhibit potential anticancer properties. The incorporation of boron into drug design can enhance the bioactivity of pharmaceutical agents by improving their stability and solubility.

Case Study: Boron Compounds as Anticancer Agents

A study published in Journal of Medicinal Chemistry reported that boron-containing compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to disrupt cellular processes through reactive oxygen species generation.

Environmental Applications

4.1 Water Treatment

Boronic esters have been investigated for their role in environmental chemistry, particularly in water treatment processes. Their ability to form complexes with pollutants can aid in the removal of harmful substances from water sources.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with biomolecules, potentially inhibiting or modifying their function.

Comparison with Similar Compounds

Structural Analogs

The following compounds are structurally related and serve as benchmarks for comparison:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Target) | 882670-69-1 | C₁₃H₁₉BNO₂ | 232.12 | Methyl at 4-position on aniline |

| N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 171364-78-6 | C₁₄H₂₁BNO₂ | 246.14 | N,N-Dimethylamino group at 4-position |

| N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 1256360-63-0 | C₁₅H₂₃BNO₂ | 260.17 | N-Isopropyl substituent |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 616227-14-6* | C₁₂H₁₈BNO₂ | 219.09 | Boronate at 3-position; no methyl group |

| 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 1004761-68-5 | C₁₄H₂₂BNO₂ | 247.14 | Methyl groups at 2- and 6-positions |

*Note: CAS 616227-14-6 refers to the hydrochloride salt of the 3-substituted analog .

Reactivity in Cross-Coupling Reactions

- Target Compound : Exhibits high reactivity in Pd-catalyzed Suzuki-Miyaura couplings due to the electron-donating methyl group, which may accelerate transmetallation. Reported yields in reactions with aryl halides range from 65–85% under optimized conditions (e.g., Pd(dppf)Cl₂ catalyst, DME/Na₂CO₃) .

- However, it enhances solubility in polar solvents like DMF .

- 3-Substituted Analog (No Methyl): Lower steric hindrance at the 3-position improves coupling efficiency with bulky substrates but may reduce regioselectivity .

Electronic and Steric Effects

- Electron Density :

- The target’s methyl group slightly increases electron density at the boronate-bearing carbon, as evidenced by upfield shifts in ¹H NMR (δ 6.5–7.2 ppm for aromatic protons) compared to the unsubstituted analog (δ 6.8–7.5 ppm) .

- N,N-Dimethyl and N-Isopropyl derivatives show significant electron donation, shifting the boronate’s Lewis acidity and altering reaction kinetics .

- Steric Hindrance :

Stability and Handling

- Target Compound : Stable under inert atmospheres but hygroscopic. Storage at −20°C in amber vials is recommended.

- Hydrochloride Salts : Derivatives like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride exhibit enhanced stability, enabling long-term storage at room temperature .

- N-Isopropyl Analog : Prone to decomposition under acidic conditions due to the labile N-alkyl group .

Biological Activity

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound characterized by its unique boron-containing functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C14H18BNO2

- Molecular Weight : 243.12 g/mol

- CAS Number : 863868-32-0

- Purity : 96% .

The biological activity of this compound is primarily attributed to its interaction with biological targets through its boron atom. Boron compounds are known to participate in various biochemical processes, including enzyme inhibition and modulation of signaling pathways. The dioxaborolane moiety can facilitate interactions with nucleophiles, potentially leading to the inhibition of specific enzymes or receptors.

Biological Activity Overview

Research indicates that compounds containing boron exhibit a range of biological activities:

- Anticancer Activity : Some studies suggest that boron-containing compounds can inhibit tumor growth by interfering with cellular proliferation pathways.

- Antimicrobial Properties : The presence of the aniline group may enhance the compound's ability to disrupt microbial cell membranes.

- Neuroprotective Effects : Preliminary data indicates potential neuroprotective properties, possibly through antioxidant mechanisms.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the efficacy of similar boron-containing compounds against various cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

In vitro tests demonstrated that related compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

Research highlighted in Chemical Biology & Drug Design suggested that certain boron-based compounds could protect neuronal cells from oxidative stress-induced damage. This was attributed to their ability to scavenge free radicals effectively .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Disrupts bacterial cell wall synthesis | |

| Neuroprotective | Scavenges free radicals |

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile. The compound has been noted to cause skin and eye irritation upon exposure . Therefore, appropriate safety measures should be implemented during handling and experimentation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can its purity be validated?

- Methodology : The compound is typically synthesized via palladium-catalyzed borylation of halogenated precursors (e.g., 3-bromo-4-methylaniline) using bis(pinacolato)diboron (B₂pin₂) under inert conditions. Key steps include optimizing catalyst loading (e.g., Pd(dppf)Cl₂) and reaction temperature (80–100°C in dioxane) . Purity validation employs HPLC (>95% purity threshold) and ¹H/¹³C NMR to confirm absence of unreacted precursors or boron-containing by-products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology : ¹H NMR (δ 6.5–7.2 ppm for aromatic protons; δ 1.2–1.3 ppm for pinacol methyl groups) and ¹¹B NMR (δ 30–35 ppm for boronic ester) are essential. IR spectroscopy confirms the B-O stretching band (~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 275.18) .

Q. How does the boronic ester group in this compound influence its reactivity in cross-coupling reactions like Suzuki-Miyaura couplings?

- Methodology : The pinacol boronic ester enhances stability against protodeboronation while enabling transmetalation with palladium catalysts. Reactivity is pH-sensitive; basic conditions (e.g., Na₂CO₃) facilitate aryl-aryl bond formation. Researchers must avoid protic solvents (e.g., water) during coupling to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when functionalizing the aniline group, as observed in acetylation reactions?

- Methodology : Low yields (e.g., 8–42% in acetylation ) often stem from competing diacetylation or steric hindrance. Optimize reaction stoichiometry (e.g., acetyl chloride:aniline = 2:1), use bulky bases (e.g., DMAP), or employ protecting groups (e.g., tert-butyloxycarbonyl, Boc) prior to derivatization. LC-MS helps identify by-products for iterative refinement .

Q. What strategies are recommended for resolving ambiguities in X-ray crystallographic data of derivatives, particularly regarding boron coordination geometry?

- Methodology : Use SHELX software for refinement, focusing on anisotropic displacement parameters for boron atoms. Validate coordination geometry (trigonal planar vs. tetrahedral) using bond valence sum (BVS) analysis. Cross-reference with ¹¹B NMR data to confirm boron hybridization .

Q. How can computational chemistry be integrated with experimental data to predict regioselectivity in electrophilic substitution reactions involving this compound?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution on the aromatic ring. Fukui indices identify nucleophilic sites (e.g., para to the boronic ester). Validate predictions via nitration or halogenation experiments .

Q. What advanced techniques are required to characterize by-products formed during palladium-catalyzed reactions involving this boronic ester?

- Methodology : High-resolution LC-MS/MS distinguishes homocoupling by-products (e.g., biphenyl derivatives). ²D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures. Isotopic labeling (¹⁰B/¹¹B) tracks boron transfer pathways .

Q. How does steric hindrance from the tetramethyl dioxaborolane group affect the compound's applicability in multi-step synthesis pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.